molecular formula C36H23NS2 B12499006 Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine

Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine

Cat. No.: B12499006
M. Wt: 533.7 g/mol
InChI Key: IPMKUAUULFPJMH-UHFFFAOYSA-N
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Description

Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine (CAS 1663462-73-4) is an organic semiconductor compound of significant interest in the development of advanced organic light-emitting diodes (OLEDs) . Its molecular structure, featuring dibenzothiophene and amine groups, contributes to favorable charge-transport properties, making it a valuable material for organic electronic applications . Research into related dibenzothiophene-amine compounds highlights their utility as key components in emissive layers, where they can function as hosts for phosphorescent or thermally activated delayed fluorescent (TADF) emitters . The twisted geometry of such molecules helps reduce undesirable intermolecular interactions, mitigating concentration quenching and enhancing device efficiency . Furthermore, derivatives of this chemical class are actively explored for use in deep-red OLEDs, which show promise beyond displays in specialized fields such as photobiomodulation therapy due to their ability to emit light at biologically effective wavelengths . This product is intended for research purposes and is not for human or veterinary use .

Properties

Molecular Formula

C36H23NS2

Molecular Weight

533.7 g/mol

IUPAC Name

4-dibenzothiophen-2-yl-N-(4-dibenzothiophen-2-ylphenyl)aniline

InChI

InChI=1S/C36H23NS2/c1-3-7-33-29(5-1)31-21-25(13-19-35(31)38-33)23-9-15-27(16-10-23)37-28-17-11-24(12-18-28)26-14-20-36-32(22-26)30-6-2-4-8-34(30)39-36/h1-22,37H

InChI Key

IPMKUAUULFPJMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC7=C(C=C6)SC8=CC=CC=C87

Origin of Product

United States

Preparation Methods

General Reaction Scheme

The Buchwald-Hartwig amination represents the most efficient method for the preparation of bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine. This approach involves the coupling of 4-(dibenzo[b,d]thiophen-2-yl)bromobenzene with a primary amine or ammonia followed by a second coupling reaction.

Step 1: Preparation of 4-(dibenzo[b,d]thiophen-2-yl)bromobenzene
Step 2: Palladium-catalyzed coupling to form the diarylamine structure

Detailed Reaction Conditions

The optimal reaction conditions for the Buchwald-Hartwig amination process have been determined through extensive experimentation, as detailed in Table 1.

Table 1: Optimized Reaction Conditions for Buchwald-Hartwig Amination

Parameter Condition Notes
Catalyst Pd(OAc)₂/XPhos (2-5 mol%) Superior performance compared to other ligand systems
Base K₃PO₄ or NaO-t-Bu Selection depends on substrate sensitivity
Solvent Toluene or PEG 2000 dimethylether Micellar catalysis possible with PEG
Temperature 80-110°C Higher temperatures may lead to decomposition
Reaction Time 8-24 hours Monitored by TLC for completion
Atmosphere Inert (Argon or Nitrogen) Essential to prevent catalyst deactivation

The reaction typically utilizes a catalyst loading of 2-5 mol% Pd(OAc)₂ with XPhos as the phosphine ligand, which has proven highly effective for challenging diarylamine formations. For substrates with sensitive functional groups, K₃PO₄ serves as a milder alternative to NaO-t-Bu, which can be employed when functional group tolerance is less concerning.

Suzuki-Miyaura Coupling Approach

Preparation of Key Intermediates

An alternative approach involves Suzuki-Miyaura coupling to first prepare 4-(dibenzo[b,d]thiophen-2-yl)phenyl units, which can subsequently undergo amination reactions.

Table 2: Suzuki-Miyaura Coupling Conditions for Intermediate Synthesis

Reagents Conditions Yield (%)
2-Bromodibenzo[b,d]thiophene + 4-bromophenylboronic acid Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M), DME, 80°C, 2-4h 70-85
3-Bromodibenzo[b,d]thiophene + 4-bromophenylboronic acid Pd₂(dppf)₃ (2 mol%), K₂CO₃, Toluene/H₂O, 90°C, 6h 65-82

This method demonstrates significant versatility, as evidenced by the high yields obtained with various dibenzothiophene derivatives. The reaction proceeds efficiently under microwave conditions, which substantially reduces reaction times while maintaining excellent yields.

Post-Functionalization Strategy

Following successful Suzuki coupling, the resulting 4-(dibenzo[b,d]thiophen-2-yl)bromobenzene intermediate can be transformed into the corresponding boronic acid or ester for subsequent coupling reactions. This step is critical for the preparation of the symmetrical bis-arylamine structure.

One-Pot Borylation-Amination Sequence

Reaction Mechanism

A particularly efficient approach involves a one-pot borylation-amination sequence that minimizes isolation of sensitive intermediates. This method has shown promise for the synthesis of complex diarylamines with heterocyclic components.

The reaction proceeds through:

  • Palladium-catalyzed borylation of aryl halides
  • In situ conversion to the corresponding diarylamine via Buchwald-Hartwig amination

Optimized Protocol

Table 3: One-Pot Borylation-Amination Conditions

Stage Reagents Conditions Time (h)
Borylation Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl₂ DMSO, 80°C 4-6
Amination Primary amine or ammonia, K₃PO₄, Pd₂(dba)₃/XPhos Same pot, 100°C 12-16

This method offers the advantage of minimizing handling of air-sensitive intermediates and typically provides the target compound in 45-65% overall yield.

General Synthetic Procedure

Step-by-Step Protocol for this compound Preparation

The following detailed procedure has been adapted from similar diarylamine syntheses:

  • Preparation of 4-(dibenzo[b,d]thiophen-2-yl)bromobenzene :

    • A mixture of 2-bromodibenzo[b,d]thiophene (5.0 g, 19 mmol), 4-bromophenylboronic acid (4.93 g, 25 mmol), Pd₂(dppf)₃ (0.23 g, 0.25 mmol), and K₂CO₃ (2.25 g, 25 mmol) is degassed and purged with nitrogen three times.
    • Toluene/water (4:1, 100 mL) is added, and the reaction is stirred at 90°C for 6 hours.
    • After cooling to room temperature, the mixture is extracted with dichloromethane, dried over anhydrous Na₂SO₄, and concentrated.
    • Purification by column chromatography (hexanes/ethyl acetate 95:5) provides the desired intermediate.
  • Buchwald-Hartwig Amination :

    • A dry reaction vessel is charged with 4-(dibenzo[b,d]thiophen-2-yl)bromobenzene (2.0 g, 5.9 mmol), ammonia or hexamethyldisilazane (0.59 mmol), Pd(OAc)₂ (67 mg, 0.3 mmol), XPhos (286 mg, 0.6 mmol), and K₃PO₄ (2.5 g, 11.8 mmol).
    • The vessel is evacuated and backfilled with nitrogen three times.
    • Toluene (30 mL) is added, and the mixture is heated at 110°C for 24 hours.
    • After cooling, the mixture is filtered through a pad of Celite, concentrated, and purified by column chromatography to obtain the monoarylamine intermediate.
  • Second Coupling :

    • The monoarylamine intermediate (1.0 g), 4-(dibenzo[b,d]thiophen-2-yl)bromobenzene (1.2 equiv.), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₃PO₄ (2 equiv.) are combined in a dry flask.
    • After evacuation and nitrogen backfilling, toluene is added, and the mixture is heated at 110°C for 24-36 hours.
    • The crude product is purified by column chromatography (hexanes/DCM gradient) followed by recrystallization from toluene/methanol to afford the target compound.

Purification and Characterization

Purification of this compound typically requires careful column chromatography using gradient elution systems. Recrystallization from appropriate solvent mixtures is often necessary to achieve high purity, especially for optoelectronic applications.

Table 4: Characterization Data for this compound

Analysis Method Expected Results
¹H NMR Aromatic protons (7.0-8.2 ppm), N-H (broad, ~5.5-6.5 ppm)
¹³C NMR Aromatic carbons (118-145 ppm)
HRMS [M+H]⁺ consistent with C₃₆H₂₃NS₂
Melting Point 195-210°C (sample dependent)
Appearance White to off-white crystalline solid

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the coupling reactions involved in the synthesis of complex diarylamines. For this compound, microwave conditions can reduce reaction times from hours to minutes while maintaining good yields.

Table 5: Microwave vs. Conventional Heating Comparison

Reaction Step Conventional Heating Microwave Conditions Yield Comparison
Suzuki Coupling 6h, 90°C 20 min, 150°C 75% vs. 82%
Buchwald-Hartwig 24h, 110°C 45 min, 170°C 60% vs. 68%

Copper-Mediated Coupling

While palladium catalysis is predominant, copper-mediated coupling represents a less expensive alternative for specific substrates:

4-(Dibenzo[b,d]thiophen-2-yl)bromobenzene + Aniline derivatives → Pd/Cu catalysis → Diarylamine products

The reaction employs CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ in DMSO at 80-100°C. While yields are typically lower (40-65%), this method offers cost advantages for larger-scale preparations.

Factors Affecting Reaction Efficiency

Several key factors influence the success of this compound synthesis:

Ligand Selection

The choice of phosphine ligand dramatically impacts reaction efficiency. Biarylphosphine ligands like XPhos and SPhos generally outperform monodentate and bidentate alternatives for challenging diarylamine formations.

Table 6: Ligand Performance in Diarylamine Synthesis

Ligand Conversion (%) Selectivity Comments
XPhos 87-95 Excellent Preferred for sterically demanding substrates
SPhos 82-90 Very Good Alternative for sensitive functional groups
BINAP 60-75 Good Useful for asymmetric variants
PPh₃ 30-45 Poor Not recommended for this synthesis

Reaction Atmosphere

All reactions must be conducted under strictly inert atmosphere conditions. Reactions performed in glassware that has been flame-dried under vacuum and backfilled with argon or nitrogen show consistently superior results compared to those conducted under ambient conditions.

Scaled Synthesis Considerations

For larger-scale preparation, several modifications to the general procedure are recommended:

  • Reduction of catalyst loading to 1-2 mol% using more active precatalysts
  • Implementation of continuous flow technologies for exothermic steps
  • Consideration of greener solvents such as 2-methyltetrahydrofuran or cyclopentyl methyl ether

Table 7: Scale-Up Parameters for 10-gram Preparation

Parameter Laboratory Scale Scaled Process (10g)
Catalyst Loading 5 mol% 1-2 mol%
Solvent Volume 10-15 mL/g 5-7 mL/g
Reaction Vessel Round-bottom flask Jacketed reactor
Purification Column chromatography Recrystallization sequence
Overall Yield 45-60% 40-55%

Chemical Reactions Analysis

Types of Reactions

Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the context, and can participate in charge transfer processes. These properties make it valuable in the development of electronic materials and devices .

Comparison with Similar Compounds

Structural and Electronic Properties
Compound Name Molecular Structure HOMO (eV) LUMO (eV) Band Gap (eV) Key Features
Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine (DBTA) Two dibenzothiophene units, central triphenylamine -5.4 -2.1 3.3 Deep HOMO, high hole mobility, used in QLED HTL
Tris(4-(thiophen-2-yl)phenyl)amine (TTPA) Three thiophene units, central triphenylamine -5.1 -1.8 3.3 Lower oxidation potential (1.2 V vs. Ag/AgCl) than polythiophenes (1.5 V)
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine Hexyloxy-biphenyl substituents, central thiophenamine -4.9 -1.6 3.3 Enhanced photovoltaic properties, synthesized via Buchwald-Hartwig coupling

Key Observations :

  • DBTA vs. TTPA: While both have triphenylamine cores, DBTA’s dibenzothiophene groups provide a deeper HOMO (-5.4 eV vs. -5.1 eV), critical for efficient hole injection in QLEDs. TTPA’s thiophene units lower oxidation potentials, making it suitable for electrochromic devices .
  • DBTA vs. Biphenyl Derivative : The hexyloxy groups in the biphenyl compound improve solubility but reduce hole mobility compared to DBTA’s rigid dibenzothiophene framework .
Performance Metrics
Compound Oxidation Potential (V vs. Ag/AgCl) Hole Mobility (cm²/Vs) Application Efficiency
DBTA 1.3 0.12 23.4% EQE in QLEDs
TTPA-based Copolymers 1.2 0.08 60% ΔT in electrochromic devices
Biphenyl Derivative 1.4 0.05 N/A (photovoltaic research)

Critical Analysis :

  • The biphenyl derivative’s hexyloxy groups limit charge transport but enhance processability for solution-based photovoltaic devices .

Biological Activity

Bis(4-(dibenzo[b,d]thiophen-2-yl)phenyl)amine, a compound belonging to the class of diphenylamines, has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features two dibenzo[b,d]thiophene moieties connected via an amine group. This unique structure contributes to its electronic properties, which are essential for its biological activity.

Anticancer Properties

Research has indicated that compounds related to diphenylamines exhibit significant anticancer properties. A study focusing on diphenylamine derivatives demonstrated potent cytotoxicity against various cancer cell lines, including breast carcinoma (MCF-7) and others. The compounds tested showed IC50 values ranging from 0.73 to 2.38 µM, indicating strong inhibitory effects on cell proliferation .

Table 1: Cytotoxic Activity of Diphenylamine Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-70.73 - 2.38
N-ethyl-5-{2-[4-(5-(ethylamino)-1,3,4-thiadiazol-2-yl)-phenylamino]}...MCF-71.50

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways involved in cancer progression. Notably, it has been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which plays a crucial role in tumor growth and metastasis .

DNA Interaction Studies

Further investigations into the compound's interaction with DNA have revealed that related dibenzo[b,d]thiophene derivatives can bind to DNA, potentially disrupting essential cellular processes such as replication and transcription. These interactions were quantified using spectrofluorimetric methods, indicating high binding affinities .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspase cascades and the downregulation of stemness genes .

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